molecular formula C16H25N3O3 B2952056 Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate CAS No. 1705438-53-4

Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2952056
CAS No.: 1705438-53-4
M. Wt: 307.394
InChI Key: OAAWVVMVWRPGRA-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS: 1705438-53-4) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 3-cyclopropyl-1,2,4-oxadiazole substituent. Its molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol . The compound’s structure includes a six-membered piperidine ring, a tert-butyl ester protecting group, and a cyclopropyl-substituted oxadiazole moiety. Notably, critical physicochemical properties such as density, melting point, and boiling point remain unreported in available literature .

Properties

IUPAC Name

tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)21-15(20)19-8-4-5-11(10-19)9-13-17-14(18-22-13)12-6-7-12/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAWVVMVWRPGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a piperidine derivative. The reaction conditions often involve the use of solvents like toluene and reagents such as tert-butanol. The mixture is stirred and heated at elevated temperatures, followed by purification steps like washing with water and drying with anhydrous sodium sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-infective and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Heterocyclic Backbone Variations

Several analogs share the tert-butyl carbamate and oxadiazole motifs but differ in the heterocyclic core. Examples from include:

  • (R)-4h : (R)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-pyrrolidine-1-carboxylate (pyrrolidine backbone, 73% yield).
  • 4j : (S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-azetidine-1-carboxylate (azetidine backbone, 73% yield).
  • 4k : (S)-tert-Butyl 2-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-piperidine-1-carboxylate (piperidine backbone, 77% yield) .

Key Observations :

  • Piperidine derivatives (e.g., 4k) exhibit higher synthetic yields (77%) compared to azetidine (73%) and pyrrolidine (73%) analogs, suggesting steric or electronic advantages during synthesis .

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substituents significantly impact physicochemical and biological properties:

  • 4-Octylphenyl group (e.g., 4h, 4k): A long alkyl chain increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Dimethylamino group (CAS: 1695493-35-6): Introduces basicity, which could improve solubility in acidic environments or modulate target binding .

Structural Impact Table :

Compound Oxadiazole Substituent Molecular Weight (g/mol) Key Property Implications
Target compound Cyclopropyl 307.39 Moderate lipophilicity, stability
4k 4-Octylphenyl 446.59 High hydrophobicity
1235441-45-8 3-Fluorophenyl ~300 (estimated) Enhanced electronegativity
1695493-35-6 Dimethylamino 272.39 Increased basicity

Molecular Complexity and Functionalization

  • CAS 1705938-85-7 : A dimeric analog with two piperidine rings linked by a carbonyl group (C₂₂H₃₄N₄O₄, MW 418.53). This structure increases molecular weight and complexity, likely reducing solubility but offering additional binding sites for biological targets .

Biological Activity

Tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₆H₂₅N₃O₄
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 2060026-33-5

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of anticancer effects. Its oxadiazole moiety is known for enhancing biological activity against various cancer cell lines.

Anticancer Activity

Numerous studies have investigated the antiproliferative effects of compounds containing the oxadiazole ring. For instance:

  • In Vitro Studies :
    • The compound was tested against a panel of cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549). Results indicated a significant inhibition of cell growth, with an IC₅₀ value reported at approximately 92.4 µM against multiple cancer types .
    • A related study demonstrated that modifications to the oxadiazole structure could enhance antiproliferative activity, suggesting that structural variations can lead to improved efficacy .
  • Mechanism of Action :
    • The biological activity is believed to stem from the ability of the oxadiazole moiety to interact with cellular targets involved in tumor growth and proliferation. The specific mechanisms may involve apoptosis induction and cell cycle arrest .

Data Table: Biological Activity Summary

Cell Line IC₅₀ (µM) Effect Observed
Human Colon Adenocarcinoma (HT-29)92.4Significant growth inhibition
Human Lung Adenocarcinoma (A549)Not specifiedModerate growth inhibition observed
Murine Leukemia (L1210)Not specifiedAntiproliferative activity noted

Case Studies and Research Findings

  • Novel Derivatives :
    • Research has shown that derivatives of oxadiazole compounds exhibit varying degrees of biological activity, with some modifications leading to enhanced potency against specific cancer types .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies highlight that the presence of certain substituents on the oxadiazole ring significantly influences biological activity. For example, compounds with additional functional groups demonstrated improved interactions with target proteins involved in cancer progression .
  • Comparative Studies :
    • Comparative analysis between different oxadiazole derivatives revealed that certain structural features are critical for enhancing anticancer properties. This suggests potential pathways for further drug development based on this scaffold .

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